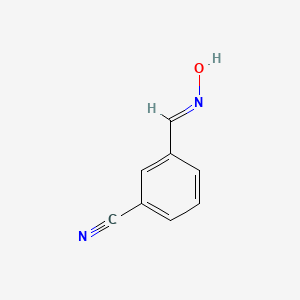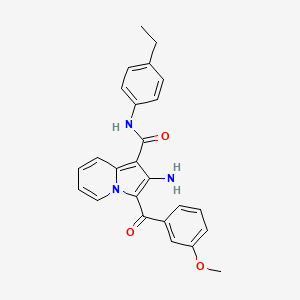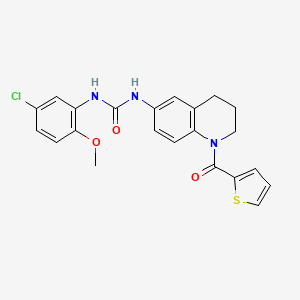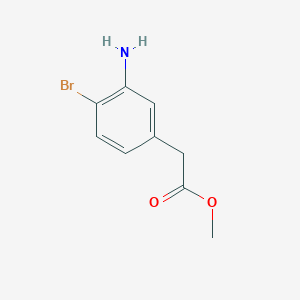![molecular formula C26H26ClN5O2 B2424874 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923227-64-9](/img/structure/B2424874.png)
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H26ClN5O2 and its molecular weight is 475.98. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Binding
- Studies have detailed the molecular interaction and pharmacophore modeling of compounds with similar structural features, targeting cannabinoid and dopamine receptors. These insights are crucial for understanding the compound's potential receptor binding characteristics and its implications in medicinal chemistry, particularly for compounds exhibiting selective antagonist or agonist activities at these receptors (J. Shim et al., 2002), (D. Möller et al., 2017).
Anticancer Activity
- Research has been conducted on compounds with structural analogies for their anticancer activities, including the design, synthesis, and biological evaluation against cancer cell lines. These studies highlight the potential of such compounds in cancer therapy through mechanisms like cell cycle arrest and induction of apoptosis (Rana M. El-Masry et al., 2022).
Synthesis and Characterization
- The synthesis and structural elucidation of similar compounds, focusing on heterocyclic chemistry and potential bioactive properties, have been explored. These findings contribute to the broader understanding of how such compounds can be synthesized and modified for various scientific applications (E. M. Flefel et al., 2018).
Neurotropic Activity
- Investigations into the neurotropic activities of piperazine derivatives of pyrazolo and pyridine compounds have been conducted, showing potential anticonvulsant and anxiolytic properties. This line of research opens avenues for the development of novel therapeutic agents for neurological disorders (S. Sirakanyan et al., 2019).
Antimicrobial and Antiviral Activities
- Synthesis and evaluation of novel pyrazolo[4,3-c]pyridine-3-ols and related compounds have demonstrated antimicrobial and antiviral activities, suggesting the potential use of such compounds in treating infectious diseases (F. Attaby et al., 2007).
Mécanisme D'action
Target of Action
The primary target of this compound is the serotonin 2C receptor (5-HT2C) and the dopamine transporter (DAT) . The 5-HT2C receptor is a subtype of the serotonin receptor that plays a significant role in mood and anxiety. The dopamine transporter plays a key role in the regulation of dopamine levels in the brain.
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor , meaning it binds to this receptor and activates it, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate). It also shows high selectivity for the dopamine transporter , suggesting it may inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft.
Propriétés
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O2/c1-2-11-29-17-22(24-23(18-29)26(34)32(28-24)20-8-4-3-5-9-20)25(33)31-14-12-30(13-15-31)21-10-6-7-19(27)16-21/h3-10,16-18H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRQDDRFZWIGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)





![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)

![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)

